molecular formula C8H7N3O B11917682 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde

Cat. No.: B11917682
M. Wt: 161.16 g/mol
InChI Key: UDUYCARSGBPRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde (CAS 16952-45-7) is a heterocyclic aromatic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a methyl group at the 7-position and a carbaldehyde group at the 2-position. Its molecular formula is C₈H₇N₃O, with a molecular weight of 161.16 g/mol .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C8H7N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-5H,1H3

InChI Key

UDUYCARSGBPRCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CN=C(N=C21)C=O

Origin of Product

United States

Preparation Methods

Methylation at the 7-Position

The introduction of the methyl group at the 7-position of pyrrolo[2,3-d]pyrimidine is a foundational step. A widely cited method involves:

  • Substrate : 7H-pyrrolo[2,3-d]pyrimidine derivatives (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine).

  • Reagents : Sodium hydride (NaH) and methyl iodide (CH₃I) in tetrahydrofuran (THF).

  • Conditions : Stirring at 0°C for 30 minutes, followed by room-temperature reaction overnight.

  • Yield : Up to 98% for 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Key Reaction :

7H-pyrrolo[2,3-d]pyrimidine+CH3INaH, THF7-Methyl-7H-pyrrolo[2,3-d]pyrimidine\text{7H-pyrrolo[2,3-d]pyrimidine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{7-Methyl-7H-pyrrolo[2,3-d]pyrimidine}

Vilsmeier-Haack Formylation at the 2-Position

The carbaldehyde group is introduced via the Vilsmeier-Haack reaction, leveraging dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

  • Substrate : 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents : DMF and POCl₃ in anhydrous dichloromethane (DCM).

  • Conditions : Reaction at 0–5°C for 2 hours, followed by hydrolysis with aqueous sodium acetate.

  • Yield : ~70–85%.

Mechanism :

Aromatic ring+DMF-POCl3Formylated product\text{Aromatic ring} + \text{DMF-POCl}_3 \rightarrow \text{Formylated product}

Alternative Pathways via Oxidation

Oxidation of 2-Hydroxymethyl Intermediates

A two-step oxidation strategy is employed when hydroxymethyl precursors are accessible:

  • Hydroxymethyl Synthesis :

    • Substrate: Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate.

    • Hydrolysis: Base-mediated saponification (e.g., NaOH) to yield the carboxylic acid.

    • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the acid to the alcohol.

  • Oxidation to Aldehyde :

    • Reagent: Manganese dioxide (MnO₂) in chloroform.

    • Conditions: Stirring at room temperature for 12–24 hours.

    • Yield: ~65–80%.

Reaction Flow :

Methyl esterNaOHCarboxylic acidLiAlH4AlcoholMnO2Aldehyde\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{LiAlH}4} \text{Alcohol} \xrightarrow{\text{MnO}2} \text{Aldehyde}

Advanced Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, Pd-mediated coupling is utilized:

  • Substrate : 2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

  • Reagents : Aryl boronic acids, PdCl₂(dppf), and K₂CO₃ in dioxane/water.

  • Conditions : Microwave irradiation at 110°C for 1 hour.

  • Yield : 16–49% for coupled products.

One-Pot Tandem Reactions

Recent patents describe streamlined approaches:

  • Simultaneous Methylation and Formylation :

    • Substrate: 7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde.

    • Reagents: Methyl triflate (CH₃OTf) and DMF/POCl₃.

    • Conditions: Sequential addition at −10°C to 25°C.

    • Yield: 82%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Vilsmeier-HaackDirect formylation70–85%High efficiency, minimal stepsRequires strict anhydrous conditions
Oxidation of AlcoholHydrolysis → Reduction → Oxidation65–80%Compatible with ester precursorsMulti-step, lower overall yield
Pd-Catalyzed CouplingFunctional group introduction16–49%Versatile for diverse analogsLow yield, costly catalysts

Critical Considerations

  • Protecting Groups : Benzyl or tosyl groups are often used to prevent unwanted side reactions during methylation.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in formylation.

  • Scalability : The Vilsmeier-Haack method is preferred for industrial-scale synthesis due to reproducibility.

Emerging Innovations

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., 10-minute formylation at 60°C).

  • Flow Chemistry : Continuous processing improves safety and yield for POCl₃-dependent reactions .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxone in DMF at room temperature.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like iodine in acetic acid.

Major Products Formed:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition

One of the most promising applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is its role as a kinase inhibitor. Research indicates that derivatives of this compound exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK9. For instance, one study reported a derivative with an IC50 value of 0.52 µM against CDK9, demonstrating its potential in cancer therapy by inducing apoptosis in cancer cells through the downregulation of proteins like Mcl-1 and c-Myc .

2. Anticancer Activity

The compound has been investigated for its anticancer properties across various cancer cell lines. Its derivatives have shown cytotoxic effects against several types of cancer, including pancreatic ductal adenocarcinoma (PDAC). For example, compounds derived from this compound exhibited anti-proliferative effects by blocking critical signaling pathways involved in tumor growth .

3. Targeting Malaria

Recent studies have explored the use of pyrrolo[2,3-d]pyrimidine derivatives as potential inhibitors targeting Plasmodium falciparum, the causative agent of malaria. These compounds have shown promising inhibitory activity against calcium-dependent protein kinases in the malaria parasite, which could lead to new treatments for malaria .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods:

  • Cu-Catalyzed Reactions : Utilizing copper catalysts for reactions involving pyrimidines and alkynes.
  • Microwave-Assisted Reactions : Providing rapid synthesis under controlled conditions.
  • Fischer Indole-Type Synthesis : Involving cyclization reactions with hydrazones derived from aldehydes.

These synthetic routes allow for the generation of various derivatives that can enhance or modify biological activity .

Case Study 1: CDK Inhibition in Cancer Therapy

A study published in 2023 focused on a series of pyrrolo[2,3-d]pyrimidine derivatives designed as CDK inhibitors for pancreatic cancer treatment. The most potent compound demonstrated significant inhibition of cell proliferation and induced apoptosis in multiple human pancreatic cancer cell lines. This highlights the therapeutic potential of these compounds in targeting specific kinases involved in cancer progression .

Case Study 2: Antimalarial Activity

In another study, researchers synthesized several derivatives targeting PfCDPK4 and PfCDPK1. The results showed that some compounds had IC50 values as low as 0.210 µM against PfCDPK4, indicating their potential as novel antimalarial agents .

Mechanism of Action

The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of p21-activated kinase 4 (PAK4), a kinase involved in various signaling pathways related to cell growth and apoptosis . The compound binds to the active site of PAK4, inhibiting its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Positional Isomer: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

This isomer (CAS 1501213-61-1) shares the same molecular formula (C₈H₇N₃O ) but differs in the carbaldehyde group’s position (5 instead of 2). Key differences include:

  • Synthetic Utility : The 5-position may hinder steric accessibility compared to the 2-position, influencing its utility in downstream derivatization .

Table 1: Comparison of Positional Isomers

Property 2-Carbaldehyde (CAS 16952-45-7) 5-Carbaldehyde (CAS 1501213-61-1)
Molecular Formula C₈H₇N₃O C₈H₇N₃O
Substituent Position 2 5
Electrophilicity Likely higher at 2-position Moderate at 5-position
Known Applications Intermediate in drug synthesis Limited data

Chlorinated and Methylated Analog: 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

This derivative (C₉H₈ClN₃O) features a chlorine atom at position 4 and an additional methyl group at position 2. Key distinctions:

  • Molecular Weight : Higher (209.63 g/mol ) due to chlorine and methyl groups.
  • Reactivity : The chlorine atom enhances electrophilicity at position 4, enabling substitution reactions (e.g., Suzuki couplings). The methyl group at position 2 may sterically hinder reactions at adjacent sites .

Aryl-Substituted Derivatives: 7-Methyl-6-(4-methylphenyl)-2,4-diphenyl-pyrrolo[2,3-d]pyrimidine

This compound () incorporates bulky aryl groups at positions 2, 4, and 4. Notable characteristics:

  • Molecular Complexity : Increased molecular weight and steric bulk due to phenyl and methylphenyl substituents.
  • Physical Properties : Melting point of 196–197.8°C , suggesting high crystallinity and stability .
  • Electronic Effects : Aromatic substituents may enhance π-π stacking interactions, relevant in materials science or kinase inhibitor design.

Table 2: Comparison with Aryl-Substituted Analogs

Property Target Compound (2-Carbaldehyde) Aryl-Substituted Derivative (2d)
Molecular Formula C₈H₇N₃O C₂₆H₂₂N₄
Key Substituents 7-Me, 2-CHO 7-Me, 2,4-Ph, 6-(4-MePh)
Melting Point Not reported 196–197.8°C
Potential Applications Synthetic intermediate Kinase inhibitors, materials

Methylthio-Substituted Analog: 7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

This compound () highlights the impact of sulfur-containing substituents:

  • Functional Group : Methylthio (-SMe) at position 2 vs. carbaldehyde in the target compound.
  • Synthesis : Prepared via a one-pot method using DIPEA and acetonitrile, contrasting with aldehyde-containing analogs that may require oxidation steps .
  • Biological Relevance : Methylthio groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent biological roles compared to aldehydes.

Biological Activity

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential as an antiviral agent, anticancer properties, and inhibition of specific enzymes. The following sections summarize key research findings, case studies, and structure-activity relationships (SAR) that highlight the compound's significance.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against the Zika virus (ZIKV). In a recent investigation, this compound was evaluated for its efficacy using various assays:

  • EC50 (Effective Concentration 50) : The compound showed an EC50 value of 5.2 µM against ZIKV.
  • CC50 (Cytotoxic Concentration 50) : The CC50 was determined to be 20 µM, indicating a favorable selectivity index for antiviral activity over cytotoxicity .

These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy while reducing toxicity.

Anticancer Properties

The anticancer potential of this compound has also been explored. A series of derivatives based on this scaffold were synthesized and tested for their cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5kHepG240Induces apoptosis via caspase-3 activation
5kMDA-MB-23159Cell cycle arrest and apoptosis
5kHeLa29Upregulates pro-apoptotic proteins

Compound 5k emerged as the most potent derivative, exhibiting significant activity against multiple targets including EGFR and VEGFR2. Mechanistic studies revealed that it induces cell cycle arrest and apoptosis by modulating the expression of key apoptotic proteins such as Bax and Bcl-2 .

Enzyme Inhibition

The compound has also been identified as a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation. Structure-activity relationship studies indicated that specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold led to enhanced selectivity and potency:

CompoundIC50 (nM)Target
23<10CSF1R
22<20PDGFR family

These compounds demonstrated subnanomolar inhibition of CSF1R with minimal cross-reactivity with other kinases in the platelet-derived growth factor receptor family .

Case Study 1: Antiviral Efficacy Against ZIKV

In a controlled study, researchers synthesized various derivatives of the pyrrolo[2,3-d]pyrimidine scaffold to assess their antiviral activity against ZIKV. The study utilized a reporter assay to evaluate EC50 values and cytotoxicity:

  • Findings : The most promising derivative exhibited an EC50 of 4.3 µM with a CC50 of 58 µM, indicating strong antiviral activity with reduced toxicity compared to other compounds in the series.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study focused on the anticancer properties of derivatives derived from this compound. The compounds were tested against multiple human tumor cell lines:

  • Results : Compound 5k showed significant cytotoxicity with IC50 values ranging from 29 to 59 µM across different cell lines. Mechanistic analysis revealed that it triggered apoptosis through caspase activation and cell cycle arrest.

Q & A

Q. Q1. What are the common synthetic routes for preparing 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde?

Answer: A multicomponent reaction (MCR) approach is widely used. For example, a protocol involves reacting substituted aldehydes with malononitrile and methanesulfonamide derivatives in formamide under nitrogen, followed by heating at 100–150°C. TLC monitoring ensures intermediate pyrrole formation, and subsequent purification yields the target compound . Modifications to this method include using K₂CO₃ as a base and adjusting reaction times (24–30 hours) to optimize yields.

Q. Q2. How can researchers confirm the structural integrity of this compound after synthesis?

Answer: Single-crystal X-ray diffraction and NMR spectroscopy are standard. For instance, ¹H NMR in DMSO-d₆ can resolve peaks for methyl groups (δ ~3.6–3.8 ppm) and aromatic protons (δ ~6.3–7.4 ppm). X-ray studies provide bond-length validation (mean C–C = 0.005 Å) and confirm regiochemistry .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to minimize side products in pyrrolo[2,3-d]pyrimidine synthesis?

Answer: Key variables include temperature control (avoiding >150°C to prevent decomposition) and inert atmosphere (N₂) to reduce oxidation. For example, reports a 61% yield by maintaining 100°C for 24 hours followed by 150°C for 3–6 hours. Solvent choice (e.g., acetonitrile over DMF) and stoichiometric ratios (aldehyde:malononitrile = 1:1.3) also improve selectivity .

Q. Q4. What strategies address discrepancies in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Answer: Discrepancies may arise from structural analogs (e.g., 4-chloro vs. 7-methyl substitutions). Comparative studies using kinase inhibition assays (e.g., EGFR, CDK2) and molecular docking can clarify structure-activity relationships. highlights that ethyl or methyl substituents alter binding affinities due to steric effects .

Q. Q5. How do researchers evaluate the therapeutic potential of this compound in kinase inhibition?

Answer: Biochemical assays (e.g., IC₅₀ determination) and cellular models (apoptosis/proliferation assays) are critical. For example, analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine inhibit tyrosine kinases by binding catalytic domains, validated via competitive ATP-binding studies . Dose-response curves and selectivity profiling against off-target kinases are essential .

Methodological Challenges

Q. Q6. How should researchers handle solubility issues during in vitro testing?

Answer: Solubility data for pyrrolo[2,3-d]pyrimidines are often limited (as noted in ). Pre-solubilization in DMSO (≤0.1% v/v) followed by dilution in PBS is recommended. Sonication or co-solvents (e.g., cyclodextrins) can enhance aqueous solubility. Dynamic viscosity measurements may guide formulation .

Q. Q7. What analytical methods resolve conflicting spectral data (e.g., NMR vs. HRMS)?

Answer: Cross-validation using HRMS (high-resolution mass spectrometry) and 2D NMR (e.g., HSQC, HMBC) resolves ambiguities. For example, confirms molecular formulas via HRMS (m/z 613.2349 [M+H]⁺) and assigns aromatic protons via COSY .

Safety and Handling

Q. Q8. What precautions are critical when working with pyrrolo[2,3-d]pyrimidine aldehydes?

Answer: While specific toxicity data for 7-methyl derivatives are sparse, related compounds (e.g., 4-chloro analogs) show acute oral toxicity (LD₅₀ < 300 mg/kg). Use PPE (gloves, goggles), work in a fume hood, and follow waste disposal protocols for halogenated heterocycles .

Comparative Studies

Q. Q9. How do structural modifications (e.g., methyl vs. ethyl groups) impact reactivity and bioactivity?

Answer: Methyl groups enhance metabolic stability but reduce solubility, while ethyl substitutions increase steric bulk, affecting kinase selectivity. compares 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (EGFR IC₅₀ = 12 nM) to its methyl analog (IC₅₀ = 28 nM), highlighting substituent-driven potency differences .

Data Reproducibility

Q. Q10. How can researchers ensure reproducibility in synthetic protocols across labs?

Answer: Detailed reporting of reaction parameters (e.g., heating ramp rates, solvent purity) is essential. emphasizes microwave-assisted synthesis (80°C, 30 min) for consistency. Independent validation via open-access platforms (e.g., PubChem) and sharing raw spectral data enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.